molecular formula C15H12ClN3 B1603379 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 1006463-99-5

3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1603379
CAS RN: 1006463-99-5
M. Wt: 269.73 g/mol
InChI Key: ZSAALVSCHDALKE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (also known as 3CPP) is a synthetic chemical compound belonging to the class of pyrazolamines. It is a derivative of pyrazole and is used in scientific research for various purposes. 3CPP has been studied for its biochemical and physiological effects, as well as its potential applications in research and laboratory experiments.

Scientific Research Applications

Structural and Molecular Studies

  • Molecular Structure and Tautomerism : García et al. (2010) discuss the behavior of various NH-pyrazoles, including compounds similar to 3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, in relation to their annular tautomerism. They report new X-ray structures and utilize NMR and DFT calculations for structural analysis (García et al., 2010).

  • Molecular Dynamics and Docking Studies : In the study of pyrazoline derivatives, ShanaParveen et al. (2016) examined molecular structure, vibrational spectra, and HOMO-LUMO analysis of compounds structurally related to this compound. Their research included molecular electrostatic potential study and docking simulations, providing insights into potential chemical interactions and stability (ShanaParveen et al., 2016).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : B'Bhatt and Sharma (2017) synthesized novel compounds, including those similar to the subject compound, and screened them for antimicrobial activity against various bacterial and fungal strains. Their research offers insights into the potential use of these compounds in combating microbial infections (B'Bhatt & Sharma, 2017).

  • Antimicrobial and Antifungal Effects : Idrees et al. (2019) reported on the synthesis of pyrazole derivatives and their screening for antimicrobial activities. Their work demonstrates the potential of these compounds, including those structurally similar to this compound, in medical applications (Idrees et al., 2019).

Biochemical and Pharmacological Research

  • Inhibitory Activity and Docking Studies : Prabhudeva et al. (2017) synthesized a compound structurally related to the subject compound and conducted antimicrobial studies. Their research includes crystal and molecular structure analysis, providing valuable information for biochemical and pharmacological research (Prabhudeva et al., 2017).

  • Potential Anti-Inflammatory Applications : Lokeshwari et al. (2017) synthesized and characterized 2-pyrazoline analogues and evaluated their anti-inflammatory activities. Their research indicates the potential of compounds similar to this compound in developing nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

ConclusionThe compound this compound and its derivatives show promising applications in structural and molecular studies, antimicrobial and antifungal research, and potential pharmaceutical applications

Detailed Information on the Scientific Research Applications of this compound

Molecular Structure and Interactions

  • Hydrogen and Halogen Bonds in NH-Pyrazoles : García et al. (2010) studied the behavior of NH-pyrazoles, including 3(5)-phenyl-1H-pyrazoles, in relation to their annular tautomerism. They reported new X-ray structures and used NMR and DFT calculations for their analysis, contributing to our understanding of the molecular structure and behavior of such compounds in different states (García et al., 2010).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives : B'Bhatt and Sharma (2017) synthesized novel compounds related to this compound, testing their antibacterial and antifungal activities. Their research provides insights into the antimicrobial potential of these compounds (B'Bhatt & Sharma, 2017).
  • Characterization and Antimicrobial Activities of Triazolo-Thiadiazoles : Idrees et al. (2019) reported on the synthesis and antimicrobial activities of novel derivatives, offering a perspective on the biological applications of pyrazole-based compounds (Idrees et al., 2019).

Structural and Chemical Analysis

  • Molecular Docking and Antimicrobial Activity : The work of Sivakumar et al. (2021) involved studying the molecular structure, spectroscopy, and antimicrobial activity of compounds similar to this compound, utilizing molecular docking for understanding their biochemical interactions (Sivakumar et al., 2021).

Anti-Inflammatory Applications

  • Anti-Inflammatory Effect of 2-Pyrazoline Analogues : Lokeshwari et al. (2017) synthesized analogues showing significant anti-inflammatory activities, which may have implications for compounds like this compound in pharmaceutical applications (Lokeshwari et al., 2017).

properties

IUPAC Name

5-(3-chlorophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-15(17)19(18-14)13-7-2-1-3-8-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAALVSCHDALKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585392
Record name 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006463-99-5
Record name 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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